N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide” is a complex organic compound. Its structure suggests that it contains a difluoropiperidinyl group, an amide group, and a prop-2-enamide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring (a six-membered ring with one nitrogen atom), which carries two fluorine atoms on one of the carbon atoms. It also appears to contain an amide functional group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the difluoropiperidine ring. The electron-withdrawing nature of the fluorine atoms could make the piperidine ring less nucleophilic. The amide group could participate in various reactions, such as hydrolysis or condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a piperidine ring and an amide group are found in a variety of biologically active molecules, so this compound could potentially have interesting biological properties .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O2/c1-3-10(17)15(4-2)8-11(18)16-7-5-6-12(13,14)9-16/h3H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVDLFFTGFLQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC(C1)(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.